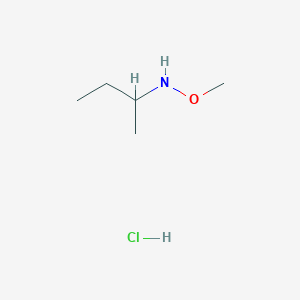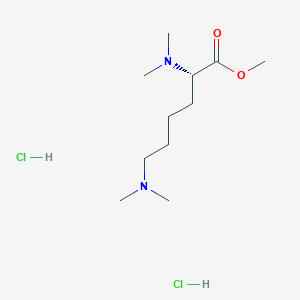
(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride
描述
(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes two dimethylamino groups attached to a hexanoate backbone. The presence of these functional groups imparts specific chemical properties that make it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride typically involves the reaction of hexanoic acid derivatives with dimethylamine. The process begins with the esterification of hexanoic acid to form methyl hexanoate. This intermediate is then subjected to a nucleophilic substitution reaction with dimethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a suitable catalyst to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
化学反应分析
Types of Reactions
(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用机制
The mechanism of action of (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the context of the research.
相似化合物的比较
Similar Compounds
- 2,6-Bis(dimethylaminomethyl)-cyclohexanone dihydrochloride
- 2,6-Bis(4-methoxybenzoyl)-diaminopyridine
- 2,6-Bis(arylidene)cyclohexanones
Uniqueness
(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties. The presence of two dimethylamino groups enhances its reactivity and interaction with biological molecules, making it a valuable compound in various research applications.
属性
IUPAC Name |
methyl (2S)-2,6-bis(dimethylamino)hexanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2.2ClH/c1-12(2)9-7-6-8-10(13(3)4)11(14)15-5;;/h10H,6-9H2,1-5H3;2*1H/t10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOUKFUHEZHVRQ-XRIOVQLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(C(=O)OC)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCC[C@@H](C(=O)OC)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B1448021.png)
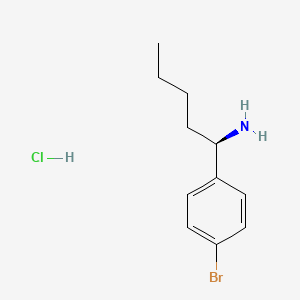
![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448024.png)
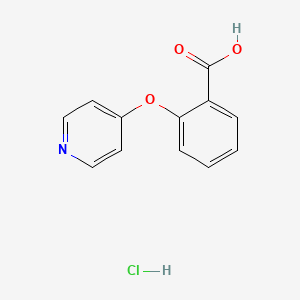
![5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione](/img/structure/B1448026.png)
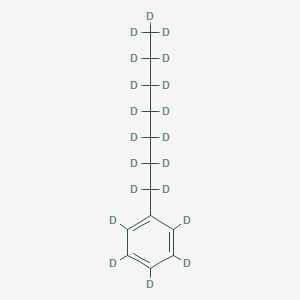
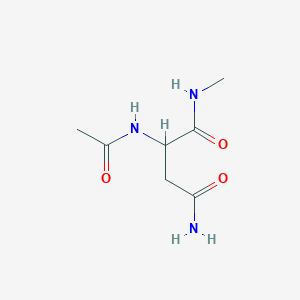
![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile](/img/structure/B1448029.png)

![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1448033.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B1448034.png)


